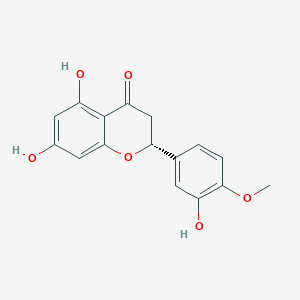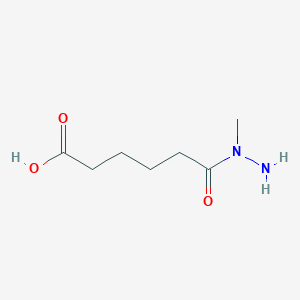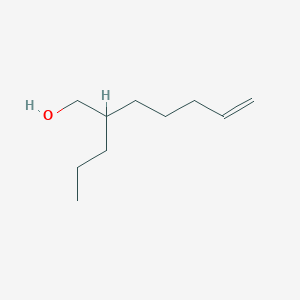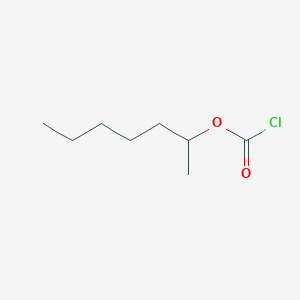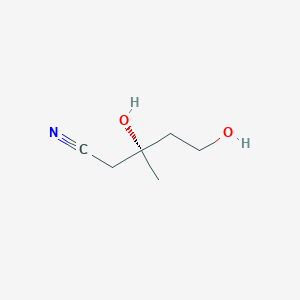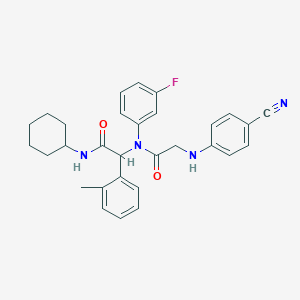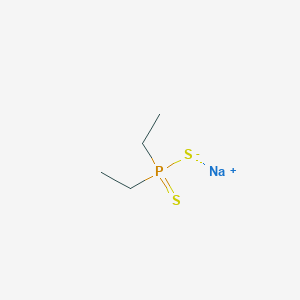
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Trifluoromethylation: This step can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolinones depending on the nucleophile used.
科学研究应用
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinolinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinolinones can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
6-Chloro-2(1H)-quinolinone: Lacks the hydroxy, phenylsulfonyl, and trifluoromethyl groups.
3,4-Dihydro-4-hydroxy-2(1H)-quinolinone: Lacks the chloro, phenylsulfonyl, and trifluoromethyl groups.
3-(Phenylsulfonyl)-2(1H)-quinolinone: Lacks the chloro, hydroxy, and trifluoromethyl groups.
Uniqueness
The presence of the chloro, hydroxy, phenylsulfonyl, and trifluoromethyl groups in 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
253663-82-0 |
|---|---|
分子式 |
C₁₆H₁₁ClF₃NO₄S |
分子量 |
405.78 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


